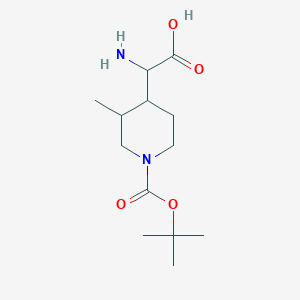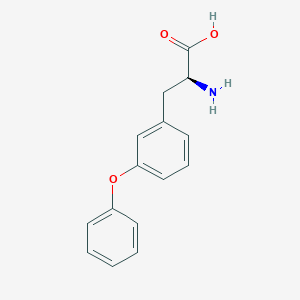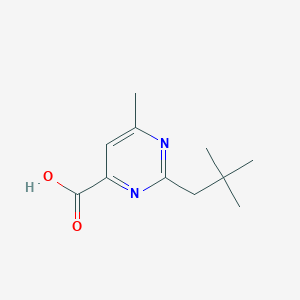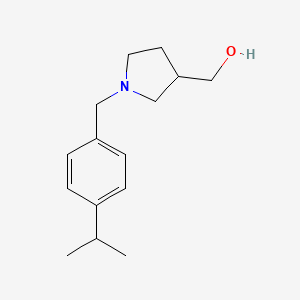
(1-(4-Isopropylbenzyl)pyrrolidin-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(4-Isopropylbenzyl)pyrrolidin-3-yl)methanol is a chemical compound with the molecular formula C15H23NO and a molecular weight of 233.35 g/mol . This compound is characterized by the presence of a pyrrolidine ring substituted with a 4-isopropylbenzyl group and a methanol group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(4-Isopropylbenzyl)pyrrolidin-3-yl)methanol typically involves the reaction of 4-isopropylbenzyl chloride with pyrrolidine in the presence of a base, followed by reduction of the resulting intermediate with a suitable reducing agent such as sodium borohydride. The reaction conditions often include solvents like ethanol or methanol and are carried out under reflux conditions to ensure complete reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and automated systems can further enhance the production process, ensuring high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(1-(4-Isopropylbenzyl)pyrrolidin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The benzyl group can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Scientific Research Applications
(1-(4-Isopropylbenzyl)pyrrolidin-3-yl)methanol is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving receptor binding and enzyme inhibition.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-(4-Isopropylbenzyl)pyrrolidin-3-yl)methanol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and cellular communication.
Comparison with Similar Compounds
Similar Compounds
- (1-Benzylpyrrolidin-3-yl)methanol
- (1-(4-Methylbenzyl)pyrrolidin-3-yl)methanol
- (1-(4-Ethylbenzyl)pyrrolidin-3-yl)methanol
Uniqueness
Compared to similar compounds, (1-(4-Isopropylbenzyl)pyrrolidin-3-yl)methanol is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets, making it a valuable compound for specific research applications.
Properties
Molecular Formula |
C15H23NO |
|---|---|
Molecular Weight |
233.35 g/mol |
IUPAC Name |
[1-[(4-propan-2-ylphenyl)methyl]pyrrolidin-3-yl]methanol |
InChI |
InChI=1S/C15H23NO/c1-12(2)15-5-3-13(4-6-15)9-16-8-7-14(10-16)11-17/h3-6,12,14,17H,7-11H2,1-2H3 |
InChI Key |
QNFCPOYRXGNDNY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CN2CCC(C2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


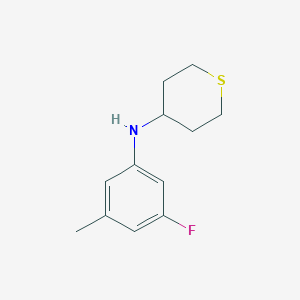
![2-Methyl-3-oxo-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B13343350.png)

![4'-(Fluoromethyl)-6'-methoxy-3'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one](/img/structure/B13343362.png)
![tert-Butyl 2-amino-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13343374.png)
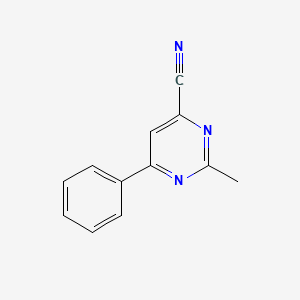
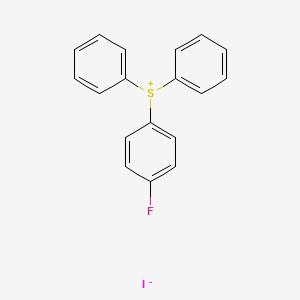
![2,8-Dioxo-2,8-dihydropyrano[3,2-g]chromene-3,7-dicarboxylic acid](/img/structure/B13343410.png)
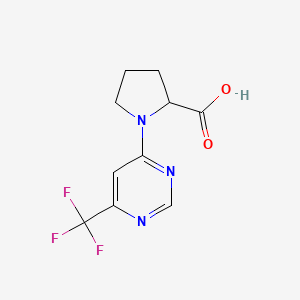
![6-Bromo-1-methyl-1,4-dihydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B13343429.png)
